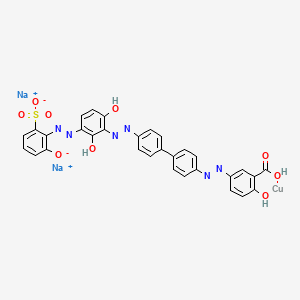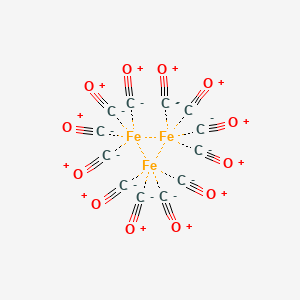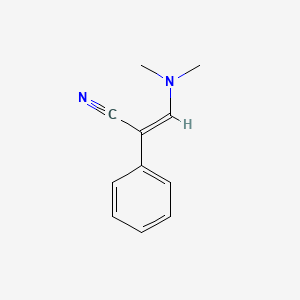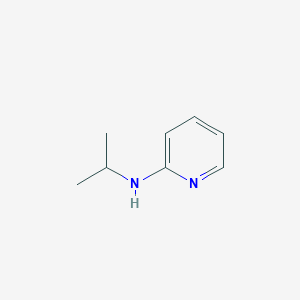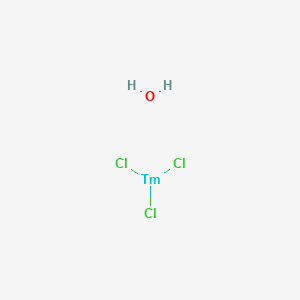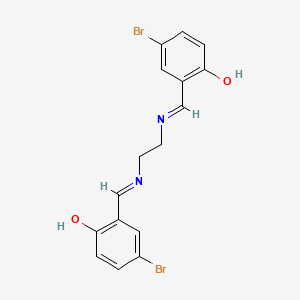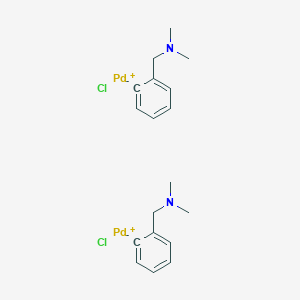
chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine involves cyclopalladation reactions. For example, the reaction of palladium(II) acetate with primary benzylamines like 2-phenylglycine methyl ester leads to the formation of cyclopalladated complexes (Fuchita et al., 1997).
Molecular Structure Analysis
The molecular structure of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine and related compounds can be complex. The structures often feature coordination to the palladium center with various ligands, leading to different geometrical arrangements. For instance, certain palladium complexes demonstrate a planar coordination geometry with significant distortions to accommodate steric crowding (Felice et al., 1991).
Chemical Reactions and Properties
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine participates in a range of chemical reactions, including cycloaddition reactions and reactions with carbon monoxide. For example, certain cyclopalladated compounds react with carbon monoxide and isocyanides, producing various organic compounds (Albert et al., 2007).
Physical Properties Analysis
The physical properties of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine, such as melting point, solubility, and color, are specific to each complex and depend largely on the ligands involved and the overall molecular structure.
Chemical Properties Analysis
Chemical properties of this compound include its reactivity with various organic and inorganic molecules, its ability to form complexes with different stereochemistries, and its potential in asymmetric synthesis. The organopalladium complexes, for instance, have been used to promote asymmetric cycloaddition reactions, demonstrating the chiral nature of some of these compounds (Ma et al., 2009).
Wissenschaftliche Forschungsanwendungen
-
Catalysis
- Palladium is widely used as a catalyst in the field of organic chemistry . It can speed up chemical reactions without changing their products . The most notable use of palladium in catalysis is in automobile catalytic converters . Here, palladium serves as a catalyst to convert polluting hydrocarbons, carbon monoxide, and nitrogen oxide in the exhaust to water, carbon dioxide, and nitrogen .
-
Electronics
-
Dentistry
-
Medicine
-
Hydrogen Purification
-
Groundwater Treatment
-
Hydrogen Sensing and Storage
-
Photothermal Therapy
-
Antibacterial Therapy
-
Anticancer Therapy
-
Printed-Circuit Components
-
Jewelry
Eigenschaften
IUPAC Name |
chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPVFUGUFDYKP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium | |
CAS RN |
18987-59-2 |
Source


|
| Record name | Di-�µ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


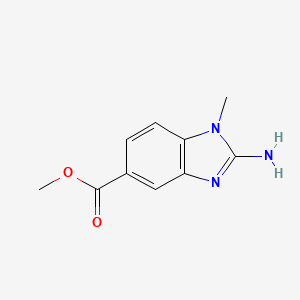


![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
